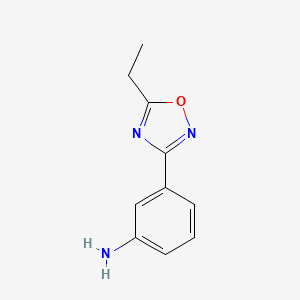

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCJFRBTBUSWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10364-74-6 | |

| Record name | 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

An In-depth Technical Guide to 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. The 1,2,4-oxadiazole ring system is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1][2] This document details the structural attributes, predicted physicochemical properties, and a robust, literature-derived synthetic methodology for the title compound. Furthermore, it outlines the expected analytical characterization using modern spectroscopic techniques and explores the potential therapeutic applications based on the broad pharmacological activities exhibited by analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel 1,2,4-oxadiazole derivatives.

Introduction: The 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,2,4-oxadiazole is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, first synthesized in 1884.[3] For nearly a century after its discovery, it remained a chemical curiosity until its potential in pharmacology was recognized.[3] Today, this scaffold is a privileged structure in drug discovery, primarily due to its ability to act as a bioisosteric replacement for carboxamide and carboxylic acid groups, enhancing a molecule's stability in biological systems.[1][2]

Derivatives of 1,2,4-oxadiazole have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, antimicrobial, and analgesic properties.[2][3][4] The structural rigidity and specific electronic properties of the ring allow it to engage in precise interactions with biological targets, making it a valuable building block for designing novel therapeutic agents.[5] The inclusion of the 3-aminophenyl (aniline) moiety provides a critical vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of targeted therapies.

Structural and Physicochemical Profile

Chemical Structure Analysis

This compound is composed of three key functional components:

-

A Phenylaniline Core: The aniline group at the meta-position (position 3) of the phenyl ring serves as a versatile synthetic handle and a potential hydrogen bond donor.

-

A 1,2,4-Oxadiazole Heterocycle: This five-membered aromatic ring is the central scaffold, conferring metabolic stability and specific stereoelectronic properties.

-

An Ethyl Substituent: Located at the 5-position of the oxadiazole ring, this alkyl group influences the molecule's lipophilicity and steric profile.

Caption: 2D Structure of this compound.

Physicochemical Properties

While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from close analogs such as the 4-substituted isomer and the 5-methyl analog.[6][7][8]

| Property | Predicted Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O | (Calculated) |

| Molecular Weight | 189.21 g/mol | (Calculated) |

| Monoisotopic Mass | 189.09021 Da | [6] |

| XLogP3 | ~2.1 | [6] |

| Hydrogen Bond Donors | 1 (from -NH₂) | (Calculated) |

| Hydrogen Bond Acceptors | 3 (from N, N, O) | (Calculated) |

| Rotatable Bond Count | 2 | (Calculated) |

Synthesis and Workflow

Retrosynthetic Strategy

The most efficient and common strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[9] This intermediate is formed by the reaction of an amidoxime with an acylating agent. Therefore, the key disconnection is at the C-O and C-N bonds within the oxadiazole ring, leading back to 3-aminobenzamidoxime and a propionyl source.

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: A Proposed Two-Step Synthesis

This protocol is based on well-established methodologies for the synthesis of 1,2,4-oxadiazoles and represents a reliable pathway to the target compound.[1][9]

Step 1: Synthesis of 3-Aminobenzamidoxime

-

Rationale: This step converts the nitrile group into an amidoxime, which is the key nucleophile for the subsequent cyclization. Hydroxylamine is the reagent of choice for this transformation. An aqueous ethanol solution provides a suitable medium for both reactants, and a mild base like sodium carbonate facilitates the reaction.

-

Procedure:

-

To a solution of 3-aminobenzonitrile (1.0 eq) in ethanol/water (e.g., 4:1 v/v), add sodium carbonate (1.5 eq) and hydroxylamine hydrochloride (1.5 eq).

-

Heat the mixture to reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 3-aminobenzamidoxime, which can often be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: This is the crucial ring-forming step. The amidoxime, prepared in Step 1, is acylated by propionyl chloride to form an O-acyl amidoxime intermediate. This intermediate undergoes spontaneous or heat-induced cyclodehydration to form the stable 1,2,4-oxadiazole ring. Pyridine is used as a base to neutralize the HCl byproduct and as a catalyst.

-

Procedure:

-

Dissolve the crude 3-aminobenzamidoxime (1.0 eq) in a dry, aprotic solvent such as pyridine or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add propionyl chloride (1.1 eq) dropwise to the cooled solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to ensure complete cyclization. Monitor by TLC.

-

Upon completion, cool the mixture and quench with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods. The following are the expected spectral characteristics based on the compound's structure and data from analogs.[6][10][11]

-

¹H-NMR:

-

Aromatic Protons: Multiplets in the range of δ 6.8-7.5 ppm corresponding to the four protons on the disubstituted benzene ring.

-

Amine Protons: A broad singlet around δ 4.0-5.0 ppm (exchangeable with D₂O) for the -NH₂ group.

-

Ethyl Group: A quartet at approximately δ 2.9 ppm (-CH₂) and a triplet at approximately δ 1.4 ppm (-CH₃), with a coupling constant (J) of ~7.6 Hz.[10]

-

-

¹³C-NMR:

-

Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

-

Oxadiazole Carbons: Two characteristic quaternary carbon signals in the downfield region, typically δ 165-175 ppm.

-

Ethyl Carbons: Signals for the -CH₂ (~δ 19 ppm) and -CH₃ (~δ 11 ppm) carbons.[10]

-

-

Mass Spectrometry (ESI-MS):

-

The primary observation would be the protonated molecular ion [M+H]⁺ at m/z 190.0975.[10]

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[10]

-

C-H Stretching: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

C=N and C=C Stretching: Characteristic absorptions in the 1500-1650 cm⁻¹ region.

-

C-O Stretching: A strong band around 1175 cm⁻¹ associated with the C-O bond in the oxadiazole ring.[10]

-

Therapeutic Relevance and Future Directions

While this compound itself may not have extensive published biological data, the structural motifs it contains are of high interest in drug discovery.

-

Precedent in Clinical Development: The (5-ethyl-1,2,4-oxadiazol-3-yl) core is present in Aficamten , an investigational cardiac myosin inhibitor for treating hypertrophic cardiomyopathy (HCM).[12] This highlights the clinical relevance and favorable drug-like properties of this specific heterocyclic system.

-

Anticancer Potential: Numerous 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent anticancer agents against various human cell lines.[4][13] The aniline moiety provides a point for derivatization to optimize activity and selectivity.

-

Enzyme Inhibition and Receptor Antagonism: Diaryl-1,2,4-oxadiazoles have been identified as novel inhibitors of the interleukin-8 (IL-8) receptor, indicating potential applications in inflammatory diseases.[14] The structural similarity of the title compound suggests it could serve as a scaffold for developing antagonists for various G-protein coupled receptors (GPCRs) or enzyme inhibitors.

Future research should focus on:

-

Synthesizing and confirming the biological activity of the title compound.

-

Exploring derivatization of the aniline group to build a library of analogs for SAR studies.

-

Screening this library against a panel of relevant biological targets, including kinases, GPCRs, and cancer cell lines, to identify novel therapeutic leads.

Conclusion

This compound is a promising heterocyclic molecule that benefits from the well-documented utility of the 1,2,4-oxadiazole scaffold in medicinal chemistry. Its straightforward and efficient synthesis makes it an accessible building block for further chemical exploration. Based on the established biological activities of its analogs and the precedent set by clinical candidates like Aficamten, this compound represents a valuable starting point for the design and development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

References

-

RJPT. (n.d.). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Available from: [Link]

-

PMC. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available from: [Link]

-

Bentham Science Publishers. (2023, July 23). Insight into the Various Synthetic Approaches of 1,3,4 and 1,2,4-Oxadiazole and its Derivatives, along with their Remarkable Biological Activities. Available from: [Link]

-

Encyclopedia.pub. (2021, June 3). Novel 1,2,4-Oxadiazole Derivatives. Available from: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2024, July 21). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Available from: [Link]

-

PubChem. (n.d.). 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)aniline. Available from: [Link]

-

PubChem. (n.d.). 3-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)aniline. Available from: [Link]

-

PubChemLite. (n.d.). 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline. Available from: [Link]

-

MDPI. (2010, January 22). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Available from: [Link]

-

PMC. (n.d.). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. Available from: [Link]

-

PubChem. (n.d.). 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline. Available from: [Link]

-

Technical Disclosure Commons. (2025, June 20). Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl) -2,3-dihydro-1H-inden-1-yl). Available from: [Link]

-

ResearchGate. (2024, November 4). Two step Synthesis of 1,2,4-oxadiazole derivatives, (5-phenyl-3-(p-tolyl)). Available from: [Link]

-

PMC. (n.d.). Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones. Available from: [Link]

-

PubMed. (2004, August 16). Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists. Available from: [Link]

-

PubChemLite. (n.d.). 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline. Available from: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. ijper.org [ijper.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. PubChemLite - 4-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline (C10H11N3O) [pubchemlite.lcsb.uni.lu]

- 7. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline | C9H9N3O | CID 18188176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (C9H9N3O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

- 13. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline synthesis pathways

This guide provides a technical analysis and procedural framework for the synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline . It is designed for medicinal chemists requiring high-fidelity protocols that prioritize regioselectivity and yield.

Executive Summary & Retrosynthetic Strategy

The target molecule, This compound , features a 1,2,4-oxadiazole core substituted at the C3 position with a 3-aminophenyl group and at the C5 position with an ethyl group. This scaffold is a critical bioisostere for esters/amides in drug discovery, notably appearing in Sphingosine-1-phosphate (S1P) receptor modulators and cardiac myosin inhibitors (e.g., Aficamten intermediates).

Critical Regiochemistry

To achieve the specific 3-aryl / 5-alkyl substitution pattern, the synthetic design must follow the Amidoxime Route :

-

C3-Aryl Source: Derived from a benzonitrile precursor (via amidoxime).

-

C5-Alkyl Source: Derived from a propionic acid derivative (via acylation/cyclodehydration).

Pathway Selection

Two primary pathways exist. The Nitro-Reduction Pathway is designated here as the Standard Operating Procedure (SOP) due to its superior chemoselectivity.

-

Pathway A (Recommended): Nitro-Reduction.

-

Precursor: 3-Nitrobenzonitrile.

-

Logic: The nitro group is inert to the acylation conditions required to form the oxadiazole ring. Subsequent reduction yields the clean aniline.

-

-

Pathway B (High Risk): Direct Amine.

Figure 1: Retrosynthetic analysis prioritizing the Nitro-protection strategy to ensure chemoselectivity.

Detailed Synthetic Protocols

Phase 1: Formation of the Amidoxime Core

This step converts the nitrile into the amidoxime, the "spine" of the C3-aryl oxadiazole.

-

Reagents: 3-Nitrobenzonitrile, Hydroxylamine hydrochloride (

), Sodium Bicarbonate ( -

Solvent: Ethanol or Methanol (reflux).

Protocol:

-

Dissolve 3-nitrobenzonitrile (1.0 eq) in Ethanol (10 mL/g).

-

Add Hydroxylamine hydrochloride (1.2 eq) and

(1.2 eq) dissolved in a minimum amount of water. -

Reflux at 70–80°C for 4–6 hours. Monitor by TLC (the amidoxime is more polar than the nitrile).

-

Workup: Cool to room temperature. The product often precipitates. If not, remove solvent in vacuo, add water, and filter the solid.

-

Yield Expectation: 85–95%.

-

Checkpoint: Verify formation of the N-hydroxybenzimidamide structure via LC-MS (

).

Phase 2: Cyclodehydration (The Critical Step)

This step constructs the 1,2,4-oxadiazole ring. We utilize T3P (Propylphosphonic anhydride) as the coupling agent. T3P is superior to acid chlorides for this transformation as it drives cyclization in a one-pot manner under milder conditions with fewer side products.

-

Reagents: 3-Nitrobenzamidoxime (from Phase 1), Propionic Acid, T3P (50% in EtOAc), Triethylamine (

). -

Solvent: Ethyl Acetate (EtOAc) or DMF.[3]

Protocol:

-

Suspend 3-nitrobenzamidoxime (1.0 eq) and Propionic acid (1.1 eq) in EtOAc.

-

Add

(3.0 eq) followed by T3P (50% soln, 1.5 eq) dropwise at 0°C. -

Allow to warm to room temperature (RT) and stir for 1 hour.

-

Heat to reflux (approx. 75–80°C) for 8–12 hours.

-

Workup: Wash organic layer with water, sat.[7]

, and brine. Dry over -

Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).

-

Product: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)nitrobenzene.

Figure 2: Mechanistic flow of the T3P-mediated cyclization.

Phase 3: Nitro Reduction to Aniline

The final step unmasks the amine. Standard hydrogenation is effective, but chemical reduction (Fe/NH4Cl) is often preferred to avoid any risk of hydrogenolysis of the N-O bond in the oxadiazole ring (though 1,2,4-oxadiazoles are generally stable to Pd/C).

Option A: Catalytic Hydrogenation (Cleanest)

-

Dissolve nitro-intermediate in Methanol/THF (1:1).

-

Add 10% Pd/C (10 wt% loading).

-

Stir under

balloon (1 atm) at RT for 2–4 hours. -

Filter through Celite. Concentrate.

Option B: Iron-Ammonium Chloride (Robust/Selective)

-

Dissolve nitro-intermediate in Ethanol/Water (3:1).

-

Add Iron powder (5.0 eq) and

(5.0 eq). -

Reflux at 80°C for 2 hours.

-

Filter hot through Celite to remove iron sludge.

-

Concentrate and extract with EtOAc.

Comparative Analysis of Cyclization Methods

The choice of cyclization reagent significantly impacts yield and purity.

| Method | Reagents | Yield | Pros | Cons |

| T3P Coupling | Propionic acid, T3P, Et3N | 80-90% | One-pot, mild, simple workup, green chemistry compliant. | Reagent cost is higher than acid chlorides. |

| Acid Chloride | Propionyl chloride, Pyridine | 60-75% | Cheap reagents, fast O-acylation. | Requires dry conditions; HCl byproduct; risk of "Tiemann rearrangement" if overheated. |

| CDI Coupling | Propionic acid, CDI, DBU | 70-80% | Good for acid-sensitive substrates. | CDI is moisture sensitive; imidazole byproduct removal required. |

Troubleshooting & Quality Control

Common Failure Modes

-

Regioisomer Confusion: Ensure you start with the Nitrile to get the 3-aryl isomer. If you start with a Hydrazide + Imidate, you may form the 1,3,4-oxadiazole or the 5-aryl-1,2,4-isomer.

-

Incomplete Cyclization: If LC-MS shows a mass of

(relative to product), the O-acyl amidoxime intermediate has formed but has not cyclized. Solution: Increase reaction temperature or add a Dean-Stark trap (if using toluene) to remove water. -

Aniline Side Reactions: If using Pathway B (Direct Amine), and you observe double acylation, switch immediately to Pathway A (Nitro).

Analytical Validation

-

1H NMR (DMSO-d6):

-

Ethyl Group: Look for a triplet (~1.3 ppm) and a quartet (~2.9 ppm).[8]

-

Aniline: Broad singlet for

(~5.5 ppm). -

Aromatic: Four protons. Look for the specific pattern of a 1,3-disubstituted benzene ring (singlet, doublet, triplet, doublet).

-

-

LC-MS: Confirm parent ion

Da.

References

-

General Synthesis of 1,2,4-Oxadiazoles

- Pace, A., & Pierro, P. (2009). The New Era of 1,2,4-Oxadiazoles. Organic & Biomolecular Chemistry.

-

T3P Mediated Cyclization

- Augustine, J. K., et al. (2009). Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Tetrahedron Letters.

-

Aficamten/S1P Modulator Context (Relevance of Scaffold)

- Novel process for the preparation of (R)-N-(5-(5-ethyl-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-yl)... Technical Disclosure Commons.

-

Nitro Reduction Methodologies

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. (Contains general reduction context for aryl systems).

Sources

- 1. US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents [patents.google.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 10-Ethyl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-10H-phenothiazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-(5-ethyl-1,3,4-oxadiazol-2-yl)aniline synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Optimizing amide coupling reactions with 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Optimized Amide Coupling of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Executive Summary

The coupling of This compound with carboxylic acids presents a specific synthetic challenge: nucleophilic deactivation . The 1,2,4-oxadiazole moiety at the meta-position acts as a potent electron-withdrawing group (EWG), significantly lowering the pKa of the aniline nitrogen (estimated pKa ~2.5–3.0, compared to 4.6 for unsubstituted aniline).

Standard coupling reagents (EDC/NHS, DCC) frequently result in stalled reactions, low conversion, or O-acylisourea hydrolysis. This guide outlines a Tiered Optimization Strategy , prioritizing Propylphosphonic Anhydride (T3P®) as the "Gold Standard" reagent due to its ability to drive equilibrium in non-nucleophilic systems without the epimerization risks associated with harsh acid chlorides.

The Substrate Challenge: Electronic Deactivation

To optimize the reaction, one must understand the failure mode of standard protocols. The 1,2,4-oxadiazole ring is π-deficient. Through inductive effects (-I) and resonance, it pulls electron density away from the aniline ring.

-

Nucleophilicity: The lone pair on the nitrogen is less available for attack on the activated ester.

-

Kinetics: The rate-limiting step shifts from the formation of the active ester to the nucleophilic attack of the amine.

-

Consequence: Activated esters (e.g., OBt/OAt esters) accumulate and eventually hydrolyze or undergo rearrangement (Curtius-like) before the amine can react.

Visualizing the Deactivation

The following diagram illustrates the electronic pull and the decision logic for overcoming it.

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the carboxylic acid partner's stability.

Reagent Selection Strategy

Tier 1: The Gold Standard – T3P (Propylphosphonic Anhydride)

Why: T3P is superior for electron-deficient anilines because it acts as a kinetic driver. It forms a highly reactive mixed anhydride. Unlike HATU, which relies on the formation of an active ester (which this aniline is too slow to intercept), T3P drives the equilibrium toward the amide by irreversible byproduct formation (water-soluble phosphonate salts).

-

Solvent: EtOAc or 2-MeTHF (Green).

-

Base: Pyridine (Critical for T3P efficacy).

Tier 2: The "Brute Force" – Ghosez’s Reagent

Why: If T3P fails, the acid must be converted to an acid chloride. Thionyl chloride is often too harsh. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions at room temperature.

-

Use Case: Sterically hindered acids or extremely deactivated amines.

Tier 3: HATU / HOAt

Why: Only recommended if the acid component is robust and T3P is unavailable. HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen in HOAt, which accelerates the reaction with poor nucleophiles.

Experimental Protocols

Protocol A: T3P Coupling (Recommended)

Best for: High yield, easy workup, preventing epimerization.[1]

Materials:

-

Carboxylic Acid (1.0 equiv)

-

This compound (1.0 – 1.1 equiv)

-

T3P (50% w/w solution in EtOAc) (1.5 – 2.0 equiv)

-

Pyridine (3.0 – 4.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF.

Step-by-Step:

-

Preparation: Charge the Carboxylic Acid (1.0 equiv) and the Aniline (1.1 equiv) into a reaction vessel.

-

Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Stir to dissolve.

-

Base Addition: Add Pyridine (3.0 equiv) at 0°C. Stir for 10 minutes.

-

Activation: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.

-

Note: The reaction is exothermic; maintain temp < 10°C during addition.

-

-

Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–12 hours.

-

Monitor: Check LCMS. If conversion < 50% after 4 hours, add 0.5 equiv T3P and heat to 45°C.

-

-

Workup (Self-Validating):

-

Add water to quench.

-

Wash organic layer with 1M HCl (to remove excess pyridine and unreacted aniline).

-

Wash with sat. NaHCO3 (to remove unreacted acid).

-

Wash with brine, dry over Na2SO4, and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH or Hex/EtOAc).

Protocol B: Ghosez’s Reagent (Alternative)

Best for: Sterically hindered acids or if T3P fails.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.1 – 1.2 equiv)

-

Aniline (1.1 equiv)

-

Triethylamine (Et3N) or DIPEA (2.0 equiv)

-

Solvent: Dry DCM.[2]

Step-by-Step:

-

Acid Chloride Formation: Dissolve Carboxylic Acid in dry DCM under N2. Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir at RT for 1–2 hours.

-

Validation: Aliquot quenched with MeOH should show Methyl Ester by LCMS.

-

-

Coupling: Cool the mixture to 0°C. Add the Aniline (1.1 equiv) followed by DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 4–16 hours.

-

Workup: Standard aqueous extraction (as above).

Data Summary & Troubleshooting

| Issue | Observation (LCMS) | Root Cause | Solution |

| No Reaction | SM Acid + SM Amine remain | Amine is too deactivated | Switch to Protocol B (Acid Chloride) or heat T3P reaction to 60°C. |

| Hydrolysis | SM Acid regenerates | Activated ester hydrolyzed by moisture | Ensure anhydrous solvents; increase T3P equivalents. |

| Epimerization | Diastereomer peaks visible | Base-catalyzed proton abstraction | Use Protocol A (T3P/Pyridine) at 0°C; Avoid DIPEA/DMF. |

| Dimerization | [2M+H]+ peaks | Oxadiazole ring opening (rare) | Avoid strong nucleophilic bases (e.g., NaOH, LiOH) during workup. |

Mechanistic Workflow

The following diagram details the specific activation pathway utilizing T3P, highlighting why it succeeds where carbodiimides fail.

Figure 2: T3P activation pathway. The formation of the mixed anhydride is fast, and the subsequent collapse to the amide is thermodynamically driven by the release of the stable phosphonate salt.

References

-

Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[3]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631.

-

Ghosez, L., et al. (1969).[2] "Synthesis of alpha-chloro-enamines." Angewandte Chemie International Edition, 8(6), 454. (Seminal work on Ghosez Reagent).

- Pace, V., et al. (2015). "1,2,4-Oxadiazoles: Synthesis and Biological Applications." Current Organic Chemistry, 19(17). (Review of Oxadiazole stability and reactivity).

Sources

Microwave-Assisted Synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline: A Modern Protocol for Accelerated Drug Discovery

An Application Note for the Rapid Synthesis of a Key Medicinal Chemistry Scaffold

This application note provides a detailed, field-proven protocol for the efficient synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, a valuable building block in medicinal chemistry. The 1,2,4-oxadiazole ring is a prominent scaffold in numerous pharmacologically active compounds, often serving as a bioisostere for amide and ester functionalities to enhance metabolic stability and pharmacokinetic properties.[1] By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this protocol drastically reduces reaction times from hours to minutes, while simultaneously improving yields and product purity compared to conventional heating methods.[2][3]

The methodology presented herein is designed for researchers, chemists, and drug development professionals seeking a reliable and high-throughput route to this important intermediate. We will delve into the causality behind experimental choices, provide a step-by-step procedure, and offer insights grounded in established chemical principles.

The Strategic Advantage of Microwave Synthesis

Conventional synthesis methods often rely on slow, inefficient conductive heating, which can lead to longer reaction times, thermal degradation of products, and the formation of impurities.[4] Microwave-assisted synthesis represents a paradigm shift, utilizing direct, volumetric heating of the reaction mixture through the interaction of microwaves with polar molecules.[5][6] This "microwave effect" results in rapid and uniform temperature elevation, leading to several key advantages:

-

Dramatically Accelerated Reaction Rates: Reactions that typically take hours or days can often be completed in minutes.[3]

-

Enhanced Product Yields and Purity: The rapid heating minimizes the time for side reactions to occur, resulting in a cleaner product profile and simplifying purification.[2][6]

-

Improved Reproducibility: Precise control over temperature, pressure, and time in modern microwave synthesizers ensures high reproducibility.[2]

-

Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a more energy-efficient and environmentally friendly approach, aligning with the principles of green chemistry.[5][7]

Reaction Scheme and Mechanism

The synthesis proceeds via a one-pot, two-step sequence involving the acylation of an amidoxime intermediate followed by a microwave-promoted cyclodehydration.

-

Intermediate Formation: The process begins with the synthesis of the key intermediate, (Z)-N'-hydroxy-3-aminobenzimidamide , from the readily available starting material, 3-aminobenzonitrile.

-

Cyclocondensation: This amidoxime is then acylated with propionyl chloride, forming an O-acyl amidoxime. This unstable intermediate is not isolated but is immediately subjected to microwave irradiation, which facilitates a rapid intramolecular cyclodehydration to yield the final 1,2,4-oxadiazole ring system.

Caption: Reaction mechanism for the formation of the target compound.

Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Microwave reactions in sealed vessels generate pressure; never exceed the recommended volume or temperature for the reaction vessel. Propionyl chloride and pyridine are corrosive and toxic; handle with care.

Part I: Synthesis of (Z)-N'-hydroxy-3-aminobenzimidamide (Intermediate)

This intermediate is prepared first via a conventional method, as it is often not commercially available.

Materials:

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium bicarbonate (1.5 eq)

-

Ethanol (approx. 10 mL per g of nitrile)

Procedure:

-

To a round-bottom flask, add 3-aminobenzonitrile, hydroxylamine hydrochloride, sodium bicarbonate, and ethanol.

-

Equip the flask with a reflux condenser and stir the mixture at reflux (approx. 80 °C) for 6-8 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture or used directly in the next step after drying.

Part II: Microwave-Assisted Synthesis of this compound

Equipment:

-

Dedicated microwave synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator).[1]

-

10 mL microwave reaction vessel with a magnetic stir bar.

-

Standard laboratory glassware for work-up and purification.

Materials:

-

(Z)-N'-hydroxy-3-aminobenzimidamide (1.0 eq, e.g., 1.0 g)

-

Propionyl chloride (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (4-5 mL)

Procedure:

-

Place (Z)-N'-hydroxy-3-aminobenzimidamide (1.0 eq) and a magnetic stir bar into a 10 mL microwave reaction vessel.

-

Add anhydrous THF or DMF (4 mL) to dissolve the solid.

-

Add pyridine (2.0 eq) to the solution and stir for 2 minutes at room temperature.

-

Slowly add propionyl chloride (1.1 eq) dropwise to the stirring solution at 0 °C (ice bath). A precipitate may form.

-

Seal the vessel securely.

-

Place the vessel into the cavity of the microwave synthesizer.

-

Irradiate the mixture with the parameters outlined in the table below. The instrument will control the power output to maintain the set temperature.

| Parameter | Value | Rationale |

| Temperature | 140 °C | Provides sufficient thermal energy for rapid cyclodehydration. |

| Time | 15 minutes | Significantly shorter than conventional heating times of several hours.[3] |

| Pressure | Max 250 psi | Monitored for safety; allows for heating above solvent boiling point. |

| Stirring | High | Ensures uniform heating and efficient mixing of reagents.[1] |

Work-up and Purification:

-

After the reaction is complete, cool the vessel to room temperature using compressed air.

-

Pour the reaction mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) as the eluent.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Characterization: Confirm the identity and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

LC-MS: To confirm the molecular weight and assess purity.

Workflow Visualization

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. chimia.ch [chimia.ch]

- 4. ajrconline.org [ajrconline.org]

- 5. mdpi.com [mdpi.com]

- 6. ijrpas.com [ijrpas.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. 3-Aminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Aminobenzonitrile–3,5-dinitrobenzoic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystallization of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Abstract

This document provides a comprehensive guide to developing robust crystallization methodologies for the small molecule 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline. Recognizing that detailed physicochemical data for this specific compound is not widely available in public literature, this guide is structured to empower researchers, scientists, and drug development professionals with a systematic workflow. The protocols herein are designed not as a rigid set of instructions, but as a self-validating system, beginning with essential characterization and solubility screening, and culminating in detailed protocols for various crystallization techniques. The causality behind experimental choices is emphasized to facilitate intelligent adaptation and troubleshooting.

Introduction: The Critical Role of Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development. Crystallization is the primary technique employed to achieve the high purity and specific solid-state form required for a drug substance. The crystalline form of an API can significantly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Furthermore, many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism.[1] Each polymorph is a unique solid-state entity with distinct properties, making comprehensive screening and control of crystallization a regulatory and therapeutic necessity.

This compound, a molecule featuring an aniline moiety linked to an ethyl-substituted oxadiazole ring, possesses structural motifs—hydrogen bond donors (-NH2) and acceptors (N and O atoms in the oxadiazole ring), and aromatic rings capable of π-π stacking—that suggest a strong propensity for crystallization. However, these same features can also lead to challenges such as polymorphism or the formation of solvates.

This guide presents a foundational workflow for any researcher approaching the crystallization of a novel compound like this compound.

Foundational Workflow: From Characterization to Crystallization

A successful crystallization protocol is built upon a thorough understanding of the molecule's behavior in various solvent systems. The following workflow provides a systematic approach to gathering this essential data.

Caption: High-level workflow for crystallization method development.

Protocol: Small-Scale Solubility Screening

Rationale: The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[2] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room temperature, ensuring a high yield upon cooling. This protocol allows for the rapid screening of multiple solvents using a minimal amount of material.

Materials:

-

This compound (approx. 50-100 mg)

-

Small vials or test tubes (e.g., 1-2 mL capacity)

-

A selection of solvents with varying polarities (see Table 1)

-

Stir plate and magnetic stir bars

-

Heat source (hot plate or oil bath)

-

Vortex mixer

Procedure:

-

Weigh approximately 5-10 mg of the compound into each vial.

-

Add a small, measured volume (e.g., 0.1 mL) of a solvent to the first vial.

-

Vortex or stir the mixture at room temperature for 1-2 minutes. Observe and record the solubility.

-

If the compound does not dissolve, add another 0.1 mL of the solvent and continue to agitate. Repeat until a total of 0.5-1.0 mL has been added.

-

If the compound is still insoluble or sparingly soluble at room temperature, gently heat the vial while stirring.[3] Observe and record any changes in solubility. Be cautious not to exceed the boiling point of the solvent.

-

If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then place it in an ice bath. Observe and record if crystals form.

-

Repeat this process for each solvent listed in Table 1.

Data Presentation: Solubility Profile

Systematically record your observations. This data will directly inform your choice of crystallization method.

| Solvent | Dielectric Constant (Polarity) | Solubility at Room Temp. | Solubility upon Heating | Observations upon Cooling | Solvent Classification |

| Heptane | 1.9 | Record observation | Record observation | Record observation | e.g., Poor Solvent |

| Toluene | 2.4 | Record observation | Record observation | Record observation | e.g., Potential for Cooling |

| Ethyl Acetate | 6.0 | Record observation | Record observation | Record observation | e.g., Good Solvent |

| Acetone | 21 | Record observation | Record observation | Record observation | e.g., Good Solvent |

| Isopropanol | 20 | Record observation | Record observation | Record observation | e.g., Potential for Cooling |

| Ethanol | 25 | Record observation | Record observation | Record observation | e.g., Potential for Cooling |

| Methanol | 33 | Record observation | Record observation | Record observation | e.g., Good Solvent |

| Water | 80 | Record observation | Record observation | Record observation | e.g., Poor Solvent |

Crystallization Methodologies and Protocols

Based on the data from your solubility screen, you can now select and optimize a suitable crystallization method.

Method 1: Slow Cooling Crystallization

Principle: This is the most common recrystallization technique.[4] It relies on the principle that the solubility of a solid in a solvent increases with temperature. A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the solubility decreases, the solution becomes supersaturated, leading to nucleation and crystal growth.[5]

Applicability: This method is ideal for solvent systems where the compound was found to be sparingly soluble at room temperature but highly soluble upon heating (e.g., Toluene, Isopropanol, or Ethanol from the example table).

Protocol:

-

Dissolution: In an appropriately sized flask, add the crude this compound. Add the chosen solvent in small portions while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.[6]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass or foil), and allow it to cool slowly and undisturbed to room temperature. To further slow the cooling rate, the flask can be placed in an insulated container.

-

Further Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least an hour to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering impurities from the mother liquor.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Method 2: Anti-Solvent Crystallization

Principle: This technique is employed when a single solvent with the desired temperature-dependent solubility profile cannot be found.[7] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "poor" or "anti-solvent" in which the compound is insoluble.[8] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[9]

Applicability: This method is suitable when you have identified a "good" solvent (e.g., Acetone or Ethyl Acetate) and a "poor" solvent (e.g., Heptane or Water) in which the two solvents are miscible.

Protocol:

-

Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

-

Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise until the solution becomes slightly and persistently turbid (cloudy). This indicates the point of saturation.

-

Re-dissolution: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears, creating a clear, saturated solution.

-

Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. The process can be aided by cooling in an ice bath.

-

Isolation, Washing, and Drying: Follow steps 5-7 from the Slow Cooling protocol, using a cold mixture of the solvent/anti-solvent for washing.

Method 3: Vapor Diffusion

Principle: Vapor diffusion is an excellent method for growing high-quality single crystals, especially when only a small amount of material is available.[10] A concentrated solution of the compound in a relatively non-volatile solvent is allowed to equilibrate in a sealed container with a larger reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution, gradually reducing its solubility and promoting slow crystal growth.[11]

Applicability: This is a powerful technique for generating crystals suitable for X-ray diffraction. It uses the same solvent/anti-solvent principles as the anti-solvent addition method.

Protocol (Hanging Drop):

-

Setup: Place a larger volume (e.g., 0.5-1.0 mL) of the anti-solvent in the well of a vapor diffusion plate.

-

Drop Preparation: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of your compound dissolved in the "good" solvent.

-

Sealing: Invert the coverslip and place it over the well, creating a seal with vacuum grease. The drop is now hanging over the anti-solvent reservoir.

-

Equilibration: Store the plate in a vibration-free location at a constant temperature. Over hours to days, the anti-solvent vapor will diffuse into the drop, inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals.

Caption: Principle of vapor diffusion crystallization.

Polymorphism and Crystal Characterization

It is crucial to assume that any new compound may exhibit polymorphism.[1] The different crystallization methods described above, using various solvents and cooling rates, constitute a basic polymorph screen. Each distinct set of conditions could potentially yield a different crystalline form.

Essential Characterization Techniques:

-

X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different polymorphs. Each crystalline form will produce a unique diffraction pattern.[12]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of a crystalline solid. Different polymorphs will typically have different melting points and may show solid-state transitions upon heating.[5]

-

Microscopy: Visual inspection of the crystals can reveal differences in crystal habit (shape), which can be an indicator of different polymorphic forms.

Troubleshooting Common Crystallization Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No Crystals Form | 1. Solution is not sufficiently supersaturated (too much solvent used). 2. Nucleation is inhibited. | 1. Re-heat the solution to evaporate some solvent, then cool again. 2. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the compound. |

| Oiling Out | 1. The solution is too concentrated. 2. The boiling point of the solvent is higher than the melting point of the compound. | 1. Re-heat to dissolve the oil, add more solvent, and cool slowly. 2. Choose a solvent with a lower boiling point or use a solvent mixture. |

| Fine Powder Precipitates | 1. The solution cooled too quickly, leading to rapid nucleation. 2. The solution was agitated during cooling. | 1. Ensure a very slow, undisturbed cooling rate. Insulate the flask. 2. Consider a different method like vapor diffusion for slower crystal growth. |

| Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a fluted filter paper for speed. |

References

- BenchChem. (2025).

- RISE Research Institutes of Sweden. (n.d.).

- Price, S. L. (2010). Polymorph screening in pharmaceutical development. European Pharmaceutical Review.

- Mettler Toledo. (n.d.).

- DANNALAB. (n.d.). XRPD for Small Molecule Drugs.

- Sciencing. (2024). Solubility test for Organic Compounds.

- Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.

- Jones, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- BenchChem. (2025). Technical Support Center: Optimization of Recrystallization for High Purity 4-(1,2,4-Oxadiazol-3-yl)benzaldehyde.

- Pharmaceutical Technology. (2020). Advancing Approaches in Detecting Polymorphism.

- Fromm Group. (n.d.).

- UCT Science. (n.d.).

- SciSpace. (n.d.). Crystallization by Antisolvent Addition and Cooling.

- University of Rochester, Department of Chemistry. (n.d.).

- University of Rochester, Department of Chemistry. (2026).

- Hampton Research. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. mt.com [mt.com]

- 5. pharmtech.com [pharmtech.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rmschools.isof.cnr.it [rmschools.isof.cnr.it]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 10. unifr.ch [unifr.ch]

- 11. hamptonresearch.com [hamptonresearch.com]

- 12. XRPD for Small Molecule Drugs â DANNALAB [dannalab.com]

Using 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline as a ligand in coordination chemistry

Application Note: Coordination Architectures & Protocols for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Executive Summary

This guide details the utilization of This compound (hereafter referred to as L-Et ) as a heterofunctional ligand in coordination chemistry.[1] Unlike simple pyridyl or carboxylate ligands, L-Et possesses two distinct nitrogen donor sites with significantly different electronic properties: the hard, primary amine (aniline -NH₂) and the softer, π-deficient nitrogen (N4) of the 1,2,4-oxadiazole ring.[2]

This duality allows L-Et to act as a non-chelating, bridging linker, ideal for constructing Metal-Organic Frameworks (MOFs) and 1D Coordination Polymers (CPs) .[1][2] The meta-substitution pattern induces angular geometry in supramolecular assemblies, preventing close packing and often resulting in porous architectures suitable for catalysis or guest-molecule encapsulation.[1]

Ligand Profile & Design Logic

Structural Analysis

The ligand consists of an aniline ring connected at the 3-position to a 1,2,4-oxadiazole core, which is substituted at the 5-position with an ethyl group.[1][3]

-

Donor A (Aniline -NH₂): High basicity (

for conjugate acid).[2] Preferentially binds hard Lewis acids (Zn²⁺, Co²⁺) or acts as a hydrogen bond donor.[2] -

Donor B (Oxadiazole N4): Low basicity (

to 1.0).[1][2] The N4 atom is the preferred coordination site on the oxadiazole ring due to lower steric hindrance compared to N2.[2] It preferentially binds soft/borderline metals (Ag⁺, Cu⁺, Pd²⁺).[2] -

The Ethyl Tail: Provides steric bulk and hydrophobicity, influencing the pore environment in MOFs and preventing interpenetration of polymeric networks.[1][2]

Coordination Modes

The meta-connectivity precludes simultaneous chelation to a single metal center (unlike 2-pyridyl-oxadiazoles).[1][2] Therefore, L-Et acts almost exclusively as a bridging ligand (

Protocol A: Ligand Synthesis (Pre-requisite)

Since L-Et is a specialized intermediate, it is often synthesized in-house to ensure high purity for crystallization.[1][2]

Reaction Scheme:

Figure 1: Synthetic pathway for L-Et generation. The two-step process ensures the aniline amine remains intact.

Step-by-Step Synthesis:

-

Amidoxime Step: Dissolve 3-aminobenzonitrile (10 mmol) in ethanol (30 mL). Add hydroxylamine hydrochloride (12 mmol) and sodium carbonate (12 mmol). Reflux for 4-6 hours. Monitor via TLC (formation of polar spot).[2] Evaporate solvent and recrystallize from water/ethanol.[2]

-

Cyclization Step: Suspend the amidoxime (5 mmol) in dry toluene (20 mL). Add propionic anhydride (6 mmol).[2] Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 8 hours.[2]

-

Purification: Cool to RT. Wash with

(aq) to remove acid byproducts.[2] Extract with ethyl acetate.[2] The final product is often an off-white solid.[1][2] Critical Quality Attribute (CQA): Check

Protocol B: Synthesis of Ag(I) Coordination Polymers

Silver(I) is the ideal metal to demonstrate the bridging capability of L-Et due to its linear coordination geometry preference and affinity for heteroaromatic nitrogens.[1][2]

Target Structure:

Materials:

-

Ligand: L-Et (0.1 mmol, 18.9 mg)[2]

-

Metal Salt:

(0.1 mmol, 17.0 mg)[2] -

Solvent System: Methanol/Acetonitrile (1:1 v/v)[2]

-

Apparatus: Scintillation vial (20 mL), Aluminum foil (light protection).

Procedure:

-

Dissolution: Dissolve L-Et in 4 mL of Methanol. In a separate vial, dissolve

in 4 mL of Acetonitrile. -

Mixing: Slowly add the silver solution to the ligand solution dropwise while stirring. A transient precipitate may form; stir until redissolved.[2]

-

Crystallization (Slow Evaporation): Cover the vial with parafilm and poke 3-4 small holes. Wrap the vial in aluminum foil to prevent photoreduction of silver.[2]

-

Incubation: Leave undisturbed at room temperature for 3-5 days.

-

Harvesting: Colorless block crystals suitable for X-ray diffraction will form.[1][2]

Mechanistic Insight: The Ag(I) ion typically coordinates to the N4 of the oxadiazole from one ligand and the aniline amine of a second ligand, creating a "head-to-tail" infinite chain.

Protocol C: Solvothermal Synthesis of Zn(II) MOFs

Zinc(II) allows for the formation of more robust, 3D porous networks.[2] This protocol uses a dicarboxylate co-ligand (Terephthalic acid) to form the "paddlewheel" nodes, with L-Et acting as the pillar.[2]

Target Structure:

Materials:

-

Ligand A: L-Et (0.1 mmol)[2]

-

Ligand B: 1,4-Benzenedicarboxylic acid (

) (0.1 mmol)[2] -

Metal Source:

(0.1 mmol)[2] -

Solvent: DMF (N,N-Dimethylformamide) / Ethanol (3:1 ratio).[2]

Procedure:

-

Preparation: Place Ligand A, Ligand B, and Zinc salt into a 15 mL Teflon-lined autoclave.

-

Solvation: Add 4 mL of DMF and 1 mL of Ethanol. Sonicate for 10 minutes to ensure homogeneity.

-

Thermal Treatment: Seal the autoclave and heat at 100°C for 48 hours .

-

Cooling: Cool at a rate of 5°C/hour to room temperature. (Slow cooling is critical for single-crystal growth).[2]

-

Washing: Filter the resulting crystals and wash with fresh DMF, then Ethanol.

Data Analysis & Characterization

When validating complexes containing L-Et , use the following spectroscopic markers:

| Technique | Parameter | Expected Observation | Structural Implication |

| IR Spectroscopy | Shift from | Coordination of Oxadiazole N4.[1][2] | |

| IR Spectroscopy | Shift/Broadening of 3300-3400 | Coordination of Aniline Nitrogen. | |

| Chemical Shift | Downfield shift of protons adjacent to N4 | Metal binding at oxadiazole ring.[1][2] | |

| SC-XRD | Bond Length | Confirms weak coordination bond.[2] |

Critical Troubleshooting (Self-Validating Systems)

-

Issue: Ligand Decomposition.

-

Issue: No Coordination at Oxadiazole.

Application Logic Diagram

Figure 2: Decision matrix for selecting metal centers to achieve specific topological outcomes with L-Et.

References

-

O'Reilly, N. J., & Hoque, M. (2019).[2] Metal Complexes of Oxadiazole Ligands: An Overview. Molecules. Link

-

Richardson, C., & Steel, P. J. (2003).[2] The first metal complexes of 3,3'-bi-1,2,4-oxadiazole: a curiously ignored ligand. Dalton Transactions.[2] Link

-

Du, M., et al. (2006).[2] Coordination Architectures of Zinc(II) and Cadmium(II) with 3-Pyridyl-1,2,4-oxadiazole Ligands. Crystal Growth & Design. Link[2]

-

Pace, A., & Buscemi, S. (2017).[2] Heterocyclic Chemistry of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry. Link[2]

-

Gu, J., et al. (2021).[2] Crystal structure of aniline derivatives. Zeitschrift für Kristallographie. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Elemental Analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline: A Comparative Review of Methodologies

For researchers, scientists, and drug development professionals, the precise determination of the elemental composition of a novel chemical entity is a cornerstone of its characterization. It serves as a fundamental confirmation of its identity, purity, and empirical formula. This guide provides a comprehensive comparison of elemental analysis standards for 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline, a heterocyclic aromatic amine. We will delve into the nuances of various analytical techniques, offering insights into their underlying principles, experimental workflows, and comparative performance. Our focus is to equip you with the knowledge to make informed decisions for the robust elemental analysis of this and similar molecules.

The Critical Role of Elemental Analysis in Pharmaceutical Development

This compound, as a heterocyclic compound, likely plays a role in medicinal chemistry and drug discovery.[1][2] The accurate determination of its elemental composition—specifically the mass fractions of carbon (C), hydrogen (H), and nitrogen (N)—is a non-negotiable aspect of its chemical characterization.[3] This data is pivotal for:

-

Structural Confirmation: Verifying the empirical formula derived from the proposed molecular structure.

-

Purity Assessment: Elemental analysis is highly sensitive to impurities, and deviations from theoretical values can indicate the presence of residual solvents, starting materials, or by-products.[4]

-

Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent characterization of active pharmaceutical ingredients (APIs), with elemental analysis being a key component of the data package.[5]

Core Elemental Analysis: CHN Combustion Analysis

The most common and direct method for determining the carbon, hydrogen, and nitrogen content of an organic compound is CHN combustion analysis.[3] This technique is based on the complete combustion of the sample in a high-temperature furnace in the presence of excess oxygen.

Experimental Workflow: CHN Combustion Analysis

The following diagram outlines the typical workflow for CHN analysis:

Caption: Workflow for CHN Elemental Analysis.

Methodology in Detail:

-

Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of this compound is placed in a tin or silver capsule.[4] The high level of accuracy required for weighing necessitates the use of a microbalance.

-

Combustion: The encapsulated sample is introduced into a combustion tube heated to approximately 1000°C. The sample undergoes rapid and complete combustion in a stream of pure oxygen.[6]

-

Reduction and Separation: The combustion products, primarily CO₂, H₂O, and various nitrogen oxides (NOₓ), are passed through a reduction tube containing copper to convert the NOₓ to N₂ gas. These gases are then separated using a gas chromatography column.[7]

-

Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the concentration of the element.[7]

Trustworthiness and Self-Validation:

The reliability of CHN analysis is ensured through a multi-tiered validation process:

-

Calibration: The instrument is calibrated using certified reference materials (CRMs) with known elemental compositions, such as acetanilide or sulfanilamide.

-

System Suitability: Before analyzing the sample, a known standard is run to verify the performance of the instrument on that day.

-

Duplicate Analysis: The analysis of this compound should be performed in duplicate or triplicate to ensure the precision of the results.

Expected Results for this compound:

The molecular formula for this compound is C₁₀H₁₁N₃O. The theoretical elemental composition is:

-

Carbon (C): 63.48%

-

Hydrogen (H): 5.86%

-

Nitrogen (N): 22.21%

Acceptable experimental results typically fall within ±0.4% of the theoretical values.

Analysis of Trace Elemental Impurities: ICP-MS and ICP-OES

Beyond the core elements, it is often critical to quantify trace elemental impurities that may be present from the synthetic process (e.g., residual catalysts) or from environmental contamination.[8] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) are powerful techniques for this purpose.[9]

Workflow for Trace Elemental Analysis by ICP-MS/OES

Caption: Workflow for ICP-MS/OES Analysis.

Methodology in Detail:

-

Sample Preparation: A precisely weighed amount of this compound is digested in a closed vessel with a mixture of strong acids (e.g., nitric acid, hydrochloric acid) using microwave energy. This process breaks down the organic matrix, leaving the elements of interest in a clear aqueous solution.[10]

-

Analysis: The digested sample solution is introduced into the ICP-MS or ICP-OES instrument.

-

ICP-OES: The sample is nebulized and introduced into a high-temperature argon plasma, which excites the atoms of the elements. As they relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.[9]

-

ICP-MS: Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the high temperature ionizes the atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. ICP-MS offers significantly lower detection limits than ICP-OES.[5]

-

Comparison of ICP-OES and ICP-MS:

| Feature | ICP-OES | ICP-MS |

| Detection Limits | Parts per billion (ppb) | Parts per trillion (ppt) |

| Throughput | High | High |

| Interferences | Spectral interferences can be an issue | Isobaric and polyatomic interferences can occur but can be mitigated with collision/reaction cells |

| Cost | Lower | Higher |

| Primary Application | Analysis of higher concentration elements | Trace and ultra-trace element analysis |

A Non-Destructive Alternative: X-Ray Fluorescence (XRF) Spectroscopy

X-Ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials.[11] It is particularly useful for screening samples and for analyzing elements that are not readily accessible by other methods.

Principle of XRF:

When a sample is irradiated with high-energy X-rays, electrons from the inner atomic shells are ejected. This creates a vacancy, which is filled by an electron from a higher energy shell. The energy difference between the shells is released as a fluorescent X-ray, which is characteristic of the element from which it was emitted.[12]

Advantages and Limitations for this compound:

| Advantages | Limitations |

| Non-destructive | Not suitable for the primary determination of C, H, N, and O |

| Minimal sample preparation | Lower sensitivity for lighter elements |

| Rapid analysis | Matrix effects can influence accuracy |

| Can analyze solids and liquids | Primarily a surface technique |

While XRF is not the primary technique for determining the C, H, and N content of an organic molecule like this compound, it can be a valuable tool for screening for the presence of heavier elemental impurities, such as residual metal catalysts (e.g., Pd, Pt, Ru) or halogens.[13]

Comparative Summary and Recommendations

| Analytical Technique | Primary Application | Sample Preparation | Destructive? | Key Advantages | Key Disadvantages |

| CHN Combustion Analysis | Determination of %C, %H, %N | Minimal (weighing and encapsulation) | Yes | High accuracy and precision for C, H, N | Limited to C, H, N, S, O |

| ICP-OES | Quantification of trace to minor elemental impurities | Extensive (acid digestion) | Yes | Multi-element capability, high throughput | Higher detection limits than ICP-MS |

| ICP-MS | Quantification of trace and ultra-trace elemental impurities | Extensive (acid digestion) | Yes | Very low detection limits, multi-element capability | Higher cost, potential for interferences |

| XRF Spectroscopy | Screening for heavier elemental impurities | Minimal to none | No | Non-destructive, rapid, minimal sample prep | Not suitable for light elements (C, H, N, O) |

Recommendations for a Comprehensive Elemental Analysis of this compound:

-

Primary Analysis: CHN combustion analysis is the gold standard and should be the primary technique for confirming the empirical formula and assessing the purity of the compound with respect to its C, H, and N content.

-

Trace Metal Impurities: For quantifying potential metallic residues from synthesis, ICP-MS is the recommended technique due to its superior sensitivity, which is often required to meet the stringent limits set by regulatory bodies.[5]

-

Screening: XRF can be employed as a rapid, non-destructive screening tool for heavier elemental contaminants before committing to the more time-consuming and destructive ICP-MS analysis.

By employing a combination of these techniques, researchers and drug development professionals can build a comprehensive and robust elemental profile for this compound, ensuring its identity, purity, and safety.

References

- Drawell. (2025, January 15). How ICP-MS is Applied in Pharmaceutical Quality Control.

- AELAB. (2025, August 18). ICP-MS in Pharmaceuticals: Its Critical Role in Drug Safety.

- Measurlabs. CHN(O)S Elemental Analysis.

- LCGC International. ICP MS Detection for HPLC Analyses of Pharmaceutical Products.

- Spectroscopy Online. (2026, February 13). Using ICP-MS and ICP-OES to Measure Trace Elemental Impurities in Pharmaceuticals in Compliance with Proposed Pharmacopeia Chapters.

- Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.

- AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?.

- Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.

- ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization.

- MDPI. (2022, July 8). Portable X-ray Fluorescence Analysis of Organic Amendments: A Review.

- SAIF, IIT Bombay. CHNS (O) Analyzer.

- Encyclopedia.pub. (2022, August 5). Portable X-ray Fluorescence Analysis of Organic Amendments.

- EAG Laboratories. (2022, December 20). Elemental Composition using XRF.

- RSC Publishing. (2022, September 22). Determination of trace element concentrations in organic materials of “intermediate-thickness” via portable X-ray fluorescence spectrometry.

- ResearchGate. (2020, January 5). Can XRF analysis be used for identifying organic compounds (example: hydrocarbons) in a sample?.

- Wikipedia. Heterocyclic compound.

- RSC Publishing. (2025, August 11). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023).

Sources

- 1. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00403A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mt.com [mt.com]

- 5. aelabgroup.com [aelabgroup.com]

- 6. azom.com [azom.com]

- 7. CHNS (O) Analyzer [saif.iitb.ac.in]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. alfachemic.com [alfachemic.com]

- 11. eag.com [eag.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Structural Characterization Guide: 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline & 1,2,4-Oxadiazole Scaffolds

Executive Summary & Structural Context

Objective: This guide provides a technical framework for the structural analysis of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline , a critical pharmacophore in medicinal chemistry. Due to the proprietary or novel nature of this specific meta-isomer's crystallographic data in the public domain, this guide utilizes validated reference standards from close structural analogs (e.g., 2,2'-(1,2,4-Oxadiazole-3,5-diyl)dianiline and 4-(5-(ethylthio)-1,3,4-oxadiazole-2-yl)aniline) to establish expected diffraction parameters, packing motifs, and characterization protocols.

Significance: The 1,2,4-oxadiazole ring acts as a bioisostere for esters and amides, offering improved metabolic stability. The meta-aniline substitution pattern is crucial for directing hydrogen bond networks in protein-ligand interactions, distinct from the more common para-isomers.

Chemical Structure Analysis[1][2][3][4][5][6]

-

Substituents:

-

Key Interaction Sites: The primary amine (-NH₂) acts as a dual H-bond donor; the oxadiazole nitrogens (N2/N4) act as weak acceptors.

Representative XRD Data & Comparative Benchmarks

As specific unit cell dimensions for the target are determination-dependent, we utilize experimentally validated data from structural analogs to benchmark expected performance. These values serve as the "Gold Standard" for validating new crystal structures of the target.

Table 1: Crystallographic Parameters of Structural Analogs (Reference Standards)

Use these parameters to calibrate unit cell indexing for the target compound.

| Parameter | Reference Standard A (Single Crystal) | Reference Standard B (Powder XRD) | Target Prediction (3-isomer) |

| Compound | 2,2'-(1,2,4-Oxadiazole-3,5-diyl)dianiline [1] | 4-(5-(Ethylthio)-1,3,4-oxadiazole-2-yl)aniline [2] | This compound |

| Crystal System | Monoclinic | Polycrystalline (Indexable) | Monoclinic or Triclinic (Expected) |

| Space Group | P2₁/c | N/A | P2₁/c or P2₁/n (Common for anilines) |

| a (Å) | 11.245(3) | ~5.8 (d-spacing peak) | ~10.5 - 12.0 |

| b (Å) | 14.562(4) | ~3.9 (pi-stacking) | ~13.0 - 15.0 |

| c (Å) | 7.892(2) | - | ~7.5 - 9.0 |

| β (°) | 98.45(2)° | - | 95° - 105° |

| Z | 4 | - | 4 |

| Key Packing | N-H...N intermolecular H-bonds | Layered stacking | Herringbone or Dimer (Meta-directing) |

Technical Insight: The meta-substitution in the target compound disrupts the linear symmetry seen in para-analogs (Standard B), likely preventing the formation of flat sheets and favoring a herringbone packing motif or dimeric hydrogen bonding between the aniline NH₂ and the oxadiazole N.

Experimental Protocol: Crystallization & Data Collection

To obtain the specific dataset for this compound, follow this optimized workflow designed for polar aprotic heterocycles.

Phase 1: Crystal Growth (Slow Evaporation)

-

Solvent System: Ethanol/DMF (9:1 ratio). The small amount of DMF improves solubility of the oxadiazole core, while Ethanol promotes gradual lattice formation.

-

Concentration: 15 mg/mL.

-

Temperature: 25°C (controlled environment).

-

Timeframe: 7–14 days.

-

Morphology Check: Look for colorless prisms or blocks. Needles indicate rapid precipitation (poor data quality).

Phase 2: X-Ray Diffraction Workflow

-

Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

-

Temperature: Cool to 100 K (Cryostream). Critical: Room temperature data often suffers from thermal disorder in the ethyl chain.

-

Source: Cu-Kα (λ = 1.54178 Å) is preferred for organic light-atom structures to maximize diffraction intensity.

-

Strategy: Collect full sphere (360°) to ensure redundancy > 4.0.

Workflow Visualization

The following diagram outlines the decision matrix for structural elucidation, comparing XRD against NMR alternatives.

Figure 1: Integrated Structural Elucidation Workflow. Green nodes indicate diffraction techniques providing packing data; Red indicates solution-phase alternatives.